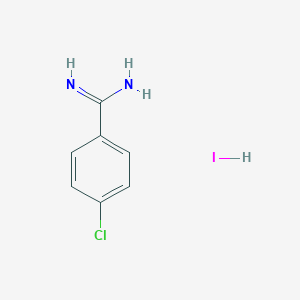
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
Descripción general
Descripción
Sepimostat es un inhibidor de la serina proteasa que contiene amidina, conocido por sus propiedades neuroprotectoras. Se ha estudiado su capacidad para inhibir los receptores de N-metil-D-aspartato (NMDA), que desempeñan funciones cruciales en la plasticidad sináptica, el aprendizaje, la memoria, el desarrollo neuronal y la supervivencia .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Sepimostat se puede sintetizar a través de una serie de reacciones químicas que involucran grupos amidina y 4,5-dihidro-1H-imidazol-2-ilamino. La preparación implica disolver el compuesto en dimetilsulfóxido (DMSO) para lograr la concentración deseada .
Métodos de producción industrial
Los métodos de producción industrial para sepimostat implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto generalmente se almacena a -20 °C para una estabilidad a largo plazo .
Análisis De Reacciones Químicas
Tipos de reacciones
Sepimostat experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones a menudo implican temperaturas controladas y niveles de pH para garantizar las vías de reacción deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de sepimostat .
Aplicaciones Científicas De Investigación
Sepimostat tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la serina proteasa y el antagonismo del receptor NMDA.
Biología: Se ha investigado por sus efectos neuroprotectores en varios modelos biológicos.
Medicina: Se ha explorado para posibles aplicaciones terapéuticas en enfermedades neurodegenerativas y protección de la retina.
Industria: Utilizado en el desarrollo de agentes neuroprotectores y otros compuestos farmacéuticos
Mecanismo De Acción
Sepimostat ejerce sus efectos inhibiendo los receptores NMDA a través del antagonismo en el sitio de unión de Ifenprodil de la subunidad NR2B. Esta inhibición implica componentes tanto independientes de voltaje como dependientes de voltaje, lo que sugiere la presencia de sitios de unión superficiales y profundos. El compuesto demuestra una dependencia de voltaje compleja, con corrientes de cola pronunciadas y sobreimpulsos que indican un bloqueo de canal abierto .
Comparación Con Compuestos Similares
Sepimostat se compara con otros compuestos similares, como nafamostat, gabexate, furamidine, pentamidine, diminazene y DAPI. Si bien todos estos compuestos exhiben una afinidad similar al sitio de unión superficial responsable de la inhibición independiente de voltaje, sus afinidades al sitio profundo varían significativamente. La combinación única de afinidades de sitios de unión superficiales y profundos de Sepimostat lo distingue de estos compuestos relacionados .
Lista de compuestos similares
- Nafamostat
- Gabexate
- Furamidine
- Pentamidine
- Diminazene
- DAPI
Las propiedades únicas de Sepimostat y sus diversas aplicaciones lo convierten en un compuesto valioso en la investigación científica y el desarrollo terapéutico potencial.
Propiedades
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPBHBOBJYXTD-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925050 | |
| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125224-43-3 | |
| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q1: What is the significance of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol in pharmaceutical chemistry?
A1: this compound serves as a vital building block in the synthesis of paroxetine []. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating conditions like depression and anxiety disorders. This compound's specific stereochemistry (3S,4R) is crucial for the pharmacological activity of paroxetine.
Q2: How is this compound identified and characterized in a laboratory setting?
A2: Advanced analytical techniques are employed to identify and characterize this compound. These include:
- Nuclear Magnetic Resonance Spectroscopy (NMR): This technique provides detailed information about the compound's structure, including the connectivity and spatial arrangement of atoms. Two-dimensional NMR (2D-NMR) is particularly useful for resolving complex structures [].
- Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, which helps determine the compound's molecular weight and identify any fragments [].
- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies different compounds in a mixture based on their chemical properties. It is frequently used to assess the purity of synthesized this compound and detect any impurities [].
Q3: Can this compound degrade, and if so, what are the implications?
A3: Yes, this compound can degrade under certain conditions, such as exposure to hydrochloric acid or hydrogen peroxide []. This degradation can lead to the formation of impurities like (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine []. The presence of such impurities can impact the quality, safety, and efficacy of the final drug product, paroxetine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
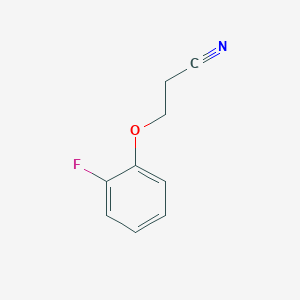
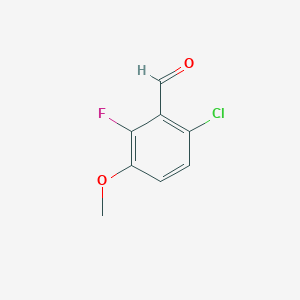
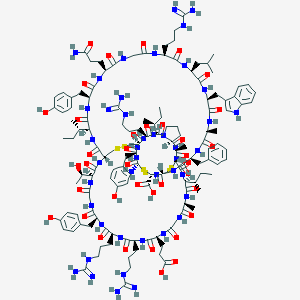
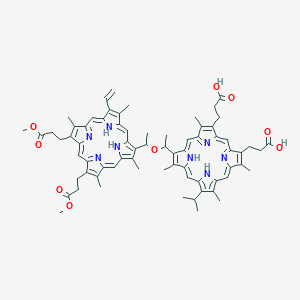

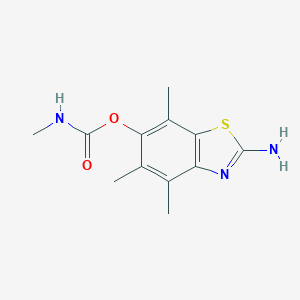
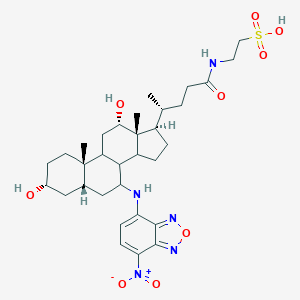
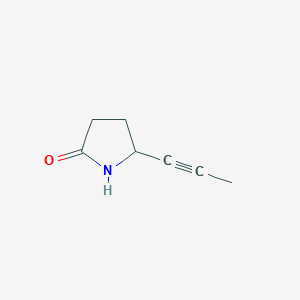
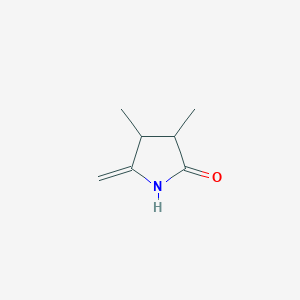
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
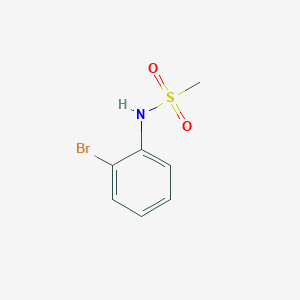
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
